(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785752
InChI: InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3
SMILES:
Molecular Formula: C10H14BNO3
Molecular Weight: 207.04 g/mol

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC16785752

Molecular Formula: C10H14BNO3

Molecular Weight: 207.04 g/mol

* For research use only. Not for human or veterinary use.

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid -

Specification

Molecular Formula C10H14BNO3
Molecular Weight 207.04 g/mol
IUPAC Name [2-[2-(dimethylamino)acetyl]phenyl]boronic acid
Standard InChI InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3
Standard InChI Key QEDGPXQLZANNTI-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=CC=C1C(=O)CN(C)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [2-[2-(dimethylamino)acetyl]phenyl]boronic acid, reflects its three key functional groups:

  • Boronic acid (-B(OH)₂): Positioned at the ortho position of the benzene ring, this group enables reversible covalent interactions with diols and other Lewis bases.

  • Dimethylamino group (-N(CH₃)₂): Attached via an acetyl linker, this moiety introduces basicity and potential hydrogen-bonding capabilities.

  • Acetyl spacer (-CO-): Bridges the aromatic ring and dimethylamino group, modulating electronic conjugation and steric bulk .

The canonical SMILES string B(C1=CC=CC=C1C(=O)CN(C)C)(O)O confirms this arrangement, while the InChIKey QEDGPXQLZANNTI-UHFFFAOYSA-N provides a unique identifier for computational studies .

Comparative Analysis with Related Boronic Acids

To contextualize its properties, Table 1 contrasts this compound with structurally similar boronic acids:

Property(2-(2-(Dimethylamino)acetyl)phenyl)boronic Acid2-(Dimethylamino)phenylboronic Acid
Molecular FormulaC₁₀H₁₄BNO₃C₈H₁₂BNO₂
Molecular Weight (g/mol)207.04165.00
Functional GroupsBoronic acid, acetyl, dimethylaminoBoronic acid, dimethylamino
Solubility (Predicted)Moderate in polar aprotic solventsHigh in water and DMSO

The acetyl group in the target compound reduces water solubility compared to its non-acetylated analog, as evidenced by the lack of reported aqueous solubility data .

Synthesis and Characterization

Synthetic Routes

While explicit synthetic protocols remain undisclosed in public literature, plausible pathways can be inferred:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to 2-aminophenylboronic acid, followed by dimethylation of the amine.

  • Buchwald-Hartwig Amination: Coupling of a pre-acetylated phenylboronic acid precursor with dimethylamine.

The BLDpharm product listing specifies a purity of 95%, suggesting chromatographic purification (e.g., silica gel column) is employed post-synthesis . Challenges include preventing boronic acid protodeboronation during reactions and maintaining the stability of the dimethylamino group under acidic conditions.

Analytical Data

Key characterization methods include:

  • ¹H NMR: Expected signals at δ 2.3–2.6 ppm (N(CH₃)₂), δ 3.7–4.0 ppm (CH₂CO), and aromatic protons between δ 7.2–8.1 ppm .

  • HPLC: Used for purity assessment, with retention time dependent on the mobile phase (e.g., acetonitrile/water mixtures) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 208.04 [M+H]⁺.

Challenges and Research Gaps

Stability Concerns

Boronic acids are prone to:

  • Protodeboronation: Especially under acidic conditions (pH < 4), leading to loss of the boron group.

  • Oxidation: Conversion to borinic acids (RB(OH)) in the presence of oxidizers.

The acetyl group may mitigate these issues by electron withdrawal, stabilizing the boron center.

Solubility Limitations

While the dimethylamino group enhances water solubility, the acetyl moiety’s hydrophobicity creates a balance. Solubility in DMSO is estimated at >10 mg/mL based on analogs , but empirical data are lacking.

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